molecular formula C14H7BrO3 B3237193 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- CAS No. 13823-58-0

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo-

Cat. No.: B3237193
CAS No.: 13823-58-0
M. Wt: 303.11 g/mol
InChI Key: DFWVSSUXZJPXPO-UHFFFAOYSA-N
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Description

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is a brominated derivative of fluorenone carboxylic acid This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 1st position on the fluorene ring, along with a ketone group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- typically involves the bromination of fluorenone derivatives followed by carboxylation. One common method includes the bromination of 9H-fluorene-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and carboxylation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 9th position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- involves its interaction with various molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. Its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluorene-1-carboxylic acid, 7-bromo-9-oxo- is unique due to the presence of the bromine atom at the 7th position, which imparts distinct reactivity and properties. This brominated derivative can participate in specific substitution reactions that are not possible with non-brominated analogs, making it valuable in synthetic chemistry and materials science .

Properties

IUPAC Name

7-bromo-9-oxofluorene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO3/c15-7-4-5-8-9-2-1-3-10(14(17)18)12(9)13(16)11(8)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVSSUXZJPXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777090
Record name 7-Bromo-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13823-58-0
Record name 7-Bromo-9-oxo-9H-fluorene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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